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Compound of Interest

Compound Name:
2-Chloro-5-

(trifluoromethyl)nicotinamide

CAS No.: 1279217-36-5

Cat. No.: B3096317

Get Quote

Executive Summary & Strategic Context
2-Chloro-5-(trifluoromethyl)nicotinamide (CAS: 1279217-36-5) is a high-value fluorinated

pyridine building block.[1] It serves as a critical intermediate in the synthesis of next-generation

agrochemicals (analogous to Flonicamid) and kinase-inhibitor pharmaceuticals. Its structural

integrity—defined by the electron-withdrawing trifluoromethyl group and the reactive 2-chloro

position—dictates its chemical behavior and analytical challenges.

This guide moves beyond generic protocols to address the specific physicochemical

challenges of this molecule:

Solubility Profile: The lipophilic

and

groups significantly reduce water solubility compared to non-halogenated nicotinamides.
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Chromatographic Behavior: The electron-deficient pyridine ring reduces silanol interactions,

but the amide group can cause peak tailing if hydrogen bonding is not suppressed.

Detection: The molecule possesses a distinct UV signature but requires Mass Spectrometry

(MS) for trace impurity profiling in complex matrices.

Chemical Identity & Properties
Property Specification

Chemical Name 2-Chloro-5-(trifluoromethyl)nicotinamide

Structure
Pyridine ring substituted with 2-Cl, 3-CONH₂, 5-

CF₃

Molecular Formula

Molecular Weight 224.57 g/mol

Predicted LogP ~2.2 (Moderate Lipophilicity)

pKa (Calculated)
Pyridine N: ~0.5 (Very weak base due to

EWGs); Amide: ~15 (Neutral)

Solubility
Soluble in Methanol, Acetonitrile, DMSO;

Sparingly soluble in water.[2][3]

Method A: HPLC-UV (Assay & Purity)
Recommended for QC release testing, stability studies, and raw material qualification.

Method Design Logic
Column Choice: A C18 column with high carbon load is selected to ensure adequate

retention of the polar amide while resolving it from potential hydrolysis products (the

corresponding acid). A "Base-Deactivated" (BDS) or end-capped column is essential to

prevent peak tailing.

Mobile Phase: We employ a Phosphoric Acid buffer. Despite the low basicity of the pyridine

ring, acidic pH (2.5) suppresses the ionization of any potential acidic impurities (like the

hydrolyzed nicotinic acid derivative), keeping them in a single state for sharper peaks.
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Wavelength: The conjugated pyridine-amide system exhibits a strong absorption maximum

typically around 260–265 nm.

Detailed Protocol
Parameter Condition

Instrument HPLC with Diode Array Detector (DAD)

Column
Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm,

3.5 µm) or equivalent

Column Temp
35°C (Controls viscosity and improves

reproducibility)

Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)

Mobile Phase B Acetonitrile (HPLC Grade)

Flow Rate 1.0 mL/min

Injection Volume 5.0 µL

Detection UV @ 260 nm (Reference: 360 nm)

Run Time 15 Minutes

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Event

0.0 90 10 Equilibration

2.0 90 10
Isocratic Hold (Polar

impurities elute)

10.0 20 80
Linear Gradient

(Elutes Target)

12.0 20 80 Wash

12.1 90 10 Re-equilibration
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| 15.0 | 90 | 10 | End |

Sample Preparation
Stock Solution (1.0 mg/mL): Weigh 10 mg of reference standard into a 10 mL volumetric

flask. Dissolve in 100% Acetonitrile (Water solubility is insufficient for stock prep). Sonicate

for 5 mins.

Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock into a 10 mL flask. Dilute to volume

with Water:Acetonitrile (50:50). This diluent matches the initial gradient conditions to prevent

solvent shock/peak distortion.

Method B: LC-MS/MS (Trace Analysis)
Recommended for genotoxic impurity screening, metabolite identification, or cleaning

validation.

Ionization Strategy
The amide group allows for positive electrospray ionization (ESI+). The

ion is expected at m/z 225.0.

Fragmentation Logic:

Precursor: 225.0

Primary Fragment: Loss of

(-17 Da)

208.0 (Acylium ion).

Secondary Fragment: Loss of

(-28 Da) from the acylium ion

180.0.

MS/MS Parameters[1]
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Parameter Setting

Source ESI Positive Mode

Capillary Voltage 3.5 kV

Desolvation Temp 400°C

Cone Gas 50 L/hr

Desolvation Gas 800 L/hr

MRM Transitions:

Analyte
Precursor
(m/z)

Product
(m/z)

Cone (V)
Collision
(eV)

Type

Target 225.0 208.0 30 15 Quantifier

| Target | 225.0 | 180.0 | 30 | 25 | Qualifier |

Visualizing the Workflow
The following diagram illustrates the decision matrix for selecting the appropriate analytical

route and the mechanism of separation.

Sample Received Define Objective

Purity / Potency / QCHigh Conc (>0.1%)

Trace / Bioanalysis

Low Conc (<0.1%)

Method A: HPLC-UV
(Zorbax C18, pH 2.2)

Method B: LC-MS/MS
(ESI+, MRM 225>208)

Report: % Area / Assay w/w

Report: ppm / ppb Residue

Click to download full resolution via product page

Caption: Decision matrix for selecting HPLC-UV vs. LC-MS/MS based on analytical

requirements.

Method Validation Criteria (ICH Q2)
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To ensure the trustworthiness of these results, the following validation parameters must be met.

Parameter Acceptance Criteria Rationale

Specificity

No interference at retention

time (RT) from blank or

placebo.

Ensures the peak is purely the

target molecule.

Linearity over 80–120% of target

concentration.

Confirms response is

proportional to concentration.

Precision (Repeatability)
RSD

(n=6 injections).

Critical for Assay methods to

ensure tight QC specs.

Accuracy (Recovery)
98.0% – 102.0% recovery from

spiked matrix.

Verifies extraction efficiency

and lack of matrix bias.

LOD / LOQ
S/N > 3 (LOD) and S/N > 10

(LOQ).

Defines the sensitivity limit

(typically ~0.05% for

impurities).

Troubleshooting & Scientific Insights
Issue: Peak Tailing.

Cause: Interaction between the amide nitrogen and residual silanols on the silica support.

Fix: Ensure the column is "End-capped". If tailing persists, increase the buffer

concentration (e.g., from 10mM to 25mM phosphate).

Issue: Retention Time Shift.

Cause: The

group is sensitive to temperature fluctuations due to its impact on lipophilicity.

Fix: Strictly control column oven temperature at 35°C ± 0.5°C.
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Safety Note: Fluorinated pyridines can be skin irritants.[2][4][5] All sample prep should be

conducted in a fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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